molecular formula C10H11BrF3N B12083406 3-bromo-N-propyl-5-(trifluoromethyl)aniline

3-bromo-N-propyl-5-(trifluoromethyl)aniline

Cat. No.: B12083406
M. Wt: 282.10 g/mol
InChI Key: RLHWCDHGLPLZFN-UHFFFAOYSA-N
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Description

It belongs to the trifluoromethyl benzene derivatives class and is represented by the CAS number 54962-75-3 . This compound combines a bromine atom, a trifluoromethyl group, and an aniline moiety.

Preparation Methods

Synthetic Routes:: This can be achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the brominating agent . The reaction proceeds as follows:

C₆H₅CH₂CH₂NH₂+NBSC₆H₅CH₂CH₂NBr+succinimide\text{C₆H₅CH₂CH₂NH₂} + \text{NBS} \rightarrow \text{C₆H₅CH₂CH₂NBr} + \text{succinimide} C₆H₅CH₂CH₂NH₂+NBS→C₆H₅CH₂CH₂NBr+succinimide

Industrial Production:: Industrial-scale production methods typically involve optimized reaction conditions to achieve high yields of the desired compound. These conditions may include specific solvents, catalysts, and temperature ranges.

Chemical Reactions Analysis

3-Bromo-N-propyl-5-(trifluoromethyl)aniline can undergo various reactions:

    Arylation: The bromine atom makes it amenable to Suzuki–Miyaura cross-coupling reactions.

    Reduction: Reduction of the nitro group (if present) to the corresponding aniline can be achieved using reducing agents.

    Substitution: The aniline group can undergo nucleophilic substitution reactions.

Common reagents include NBS for bromination, reducing agents like tin(II) chloride for nitro group reduction, and various bases for substitution reactions.

Scientific Research Applications

3-Bromo-N-propyl-5-(trifluoromethyl)aniline finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing novel pharmaceutical compounds.

    Materials Science: Its unique structure could contribute to the development of functional materials.

    Agrochemicals: It might be explored for pesticide or herbicide development.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. For medicinal purposes, it could interact with biological targets, affecting cellular processes or pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same combination of substituents, comparing it to related anilines or trifluoromethyl-substituted compounds highlights its distinct features.

Biological Activity

3-Bromo-N-propyl-5-(trifluoromethyl)aniline is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potential scaffold for therapeutic development. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C11H12BrF3N
  • Molecular Weight: Approximately 296.1268 g/mol
  • Structural Features:
    • Bromine atom at the third position.
    • Trifluoromethyl group at the fifth position.
    • Propyl group attached to the nitrogen atom.

These structural characteristics contribute to its distinctive chemical properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group is known for:

  • Increasing the compound's binding affinity to biological targets due to its electron-withdrawing nature.
  • Enhancing lipophilicity , which facilitates membrane permeability and cellular uptake.

The bromine substituent may also play a role in modulating the compound's reactivity and selectivity towards specific enzymes, potentially leading to inhibition or activation depending on the target.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Enzyme Inhibition: The sulfonamide moiety allows for competitive inhibition of various enzymes by mimicking natural substrates. This can disrupt metabolic pathways essential for cell survival. For instance, studies have shown that modifications in the trifluoromethyl group can lead to enhanced potency against specific enzyme targets .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Efficacy Testing: Animal models have been employed to assess the efficacy of this compound against infections, such as tuberculosis. Although some analogs demonstrated promising results, the specific compound's efficacy remains under investigation .

Case Studies

  • Antimicrobial Activity:
    • A study focused on the antimicrobial properties of compounds containing trifluoromethyl groups found that these compounds often exhibit enhanced activity against resistant bacterial strains due to their ability to penetrate bacterial membranes more effectively .
  • Cancer Research:
    • Research into similar aniline derivatives has shown potential anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of trifluoromethyl groups has been linked to increased potency in inhibiting cancer cell proliferation .

Applications in Research

The compound is being explored for various applications:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals targeting specific diseases.
  • Biological Research: Investigating enzyme interactions and metabolic pathways.
  • Material Science: Developing advanced materials with tailored properties such as hydrophobicity and thermal stability .

Summary Table of Biological Activity

Activity TypeDescriptionReferences
Enzyme InhibitionCompounds mimic substrates, inhibiting key metabolic enzymes,
Antimicrobial EffectsEnhanced activity against resistant strains
Anticancer PotentialInduction of apoptosis in cancer cells,
Material ApplicationsDevelopment of hydrophobic materials,

Properties

Molecular Formula

C10H11BrF3N

Molecular Weight

282.10 g/mol

IUPAC Name

3-bromo-N-propyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11BrF3N/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3

InChI Key

RLHWCDHGLPLZFN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

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